

# commercial availability and suppliers of 6-Bromoisochroman-4-one

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## Compound of Interest

Compound Name: 6-Bromoisochroman-4-one

Cat. No.: B3029474

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An In-Depth Technical Guide to **6-Bromoisochroman-4-one** for Advanced Research and Development

## Executive Summary

**6-Bromoisochroman-4-one** is a key heterocyclic building block that has garnered significant attention within the medicinal chemistry and drug development sectors. Its unique structural scaffold, featuring a bromine atom for versatile downstream functionalization, makes it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, prevalent suppliers, and critical technical data essential for its application. We will explore its physicochemical properties, typical manufacturing and quality control protocols, and its emerging roles in the development of novel therapeutics, particularly in the context of epigenetic modulators. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology industries who require a comprehensive understanding of this reagent for strategic sourcing and successful implementation in their research pipelines.

## Introduction: The Strategic Value of the Isochromanone Scaffold

The isochromanone core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom at the 6-position, as in **6-Bromoisochroman-4-one**, significantly enhances its utility as a synthetic intermediate.

[1] This bromine substituent serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that allow for the construction of diverse compound libraries.[1] Its primary value lies in its role as a precursor for molecules with potential biological activities, including agents targeting the central nervous system and cardiovascular diseases.[1] Recent research has highlighted the potential of the broader chromen-4-one scaffold in developing inhibitors for critical disease targets, such as the bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein implicated in cancer and inflammation.[2][3] This guide aims to provide a comprehensive technical overview for professionals utilizing this important reagent.

## Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its safe handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	676134-68-2	[1][4][5]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrO <sub>2</sub>	[1][4]
Molecular Weight	~227.06 g/mol	[1][4]
Appearance	Solid	[5]
Purity	Typically ≥95-97%	[1][5]
Boiling Point	336.1°C (Predicted)	[1]
Storage	Room temperature, sealed in a dry environment	[5]
SMILES	<chem>O=C1COCC2=C1C=C(Br)C=C2</chem>	[4]
InChI Key	KOROTCDTJPLXMA-UHFFFAOYSA-N	[5]

Safety and Hazard Information: **6-Bromoisochroman-4-one** is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[5][6]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

For detailed safety protocols, always consult the supplier-specific Safety Data Sheet (SDS).[6][7][8][9]

## Commercial Availability and Sourcing

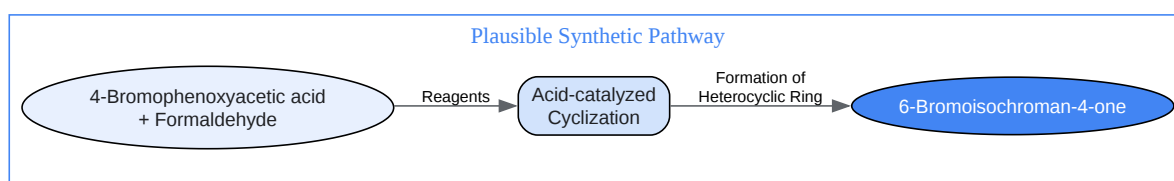
**6-Bromoisochroman-4-one** is readily available from a range of chemical suppliers catering to research and bulk synthesis needs. When selecting a supplier, researchers should consider not only price but also purity, available analytical data (e.g., Certificate of Analysis), and lead times.

Supplier	Typical Purity	Available Quantities	Notes
Sigma-Aldrich (Merck)	97%	100 mg, 250 mg, 1 g	Distributed for Ambeed, Inc. Provides basic properties and safety information.[5]
Appchem	Varies	Inquire for packaging	Provides key identifiers like CAS, MDL, and SMILES.[4]
BIOZOL	Varies	Inquire for packaging	Distributes products from various manufacturers.[1]
Echemi	Varies	Inquire for packaging	Provides access to a free Safety Data Sheet.[6]
Sunway Pharm Ltd	Varies	Inquire for packaging	Lists several aliases for the compound.[10]

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Availability and specifications are subject to change.

## Synthesis and Quality Control Workflow

While end-users will typically purchase this reagent, understanding its synthesis provides insight into potential impurities. The isochromanone scaffold is commonly synthesized via methods such as Friedel-Crafts acylation followed by intramolecular cyclization.[11]



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Caption: Plausible synthetic route to the **6-Bromoisochroman-4-one** core.

## Self-Validating Quality Control Protocol

For researchers, verifying the identity and purity of a newly acquired batch of **6-Bromoisochroman-4-one** is a critical first step. A self-validating system involves cross-referencing data from multiple orthogonal analytical techniques.

Objective: To confirm the structure and assess the purity of a commercial sample.

Methodologies:

- High-Performance Liquid Chromatography (HPLC):
  - Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. It is the gold standard for purity assessment.[12]
  - Protocol:

1. Prepare a standard solution of **6-Bromoisochroman-4-one** (~1 mg/mL) in a suitable solvent like acetonitrile.
  2. Use a reverse-phase C18 column with a gradient elution method (e.g., water/acetonitrile mobile phase).
  3. Monitor the elution profile using a UV detector at a wavelength where the chromophore absorbs (e.g., 254 nm).
- Expected Result: A single major peak should be observed. The area of this peak relative to the total area of all peaks provides the purity percentage. Any significant secondary peaks would indicate impurities.
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:
    - Principle: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily  $^1\text{H}$  and  $^{13}\text{C}$ ). It is indispensable for structural confirmation.[\[13\]](#)[\[14\]](#)
    - Protocol:
      1. Dissolve 5-10 mg of the sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
      2. Acquire a  $^1\text{H}$  NMR spectrum. The chemical shifts, integration values (proton count), and coupling patterns should be consistent with the expected structure.
      3. Acquire a  $^{13}\text{C}$  NMR spectrum to confirm the number and type of carbon environments.
    - Expected Result: The resulting spectra should match reference data. For  $^1\text{H}$  NMR, one would expect to see distinct signals for the aromatic protons (in the ~7-8 ppm region) and the aliphatic protons of the isochromanone ring (~4-5 ppm region). The absence of significant unassigned signals is crucial.
  - Mass Spectrometry (MS):
    - Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound.

- Protocol: Use a technique like Electrospray Ionization (ESI) to generate ions.
- Expected Result: A prominent ion corresponding to the molecular weight of **6-Bromoisochroman-4-one** (~227 g/mol) should be observed. The characteristic isotopic pattern of bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) will result in two major peaks (M and M+2) of nearly equal intensity, providing definitive confirmation of the bromine atom's presence.

## Applications in Drug Discovery and Organic Synthesis

The primary utility of **6-Bromoisochroman-4-one** is as a versatile intermediate.<sup>[1]</sup> Its reactivity allows for the strategic elaboration of the core scaffold into more complex, high-value molecules.

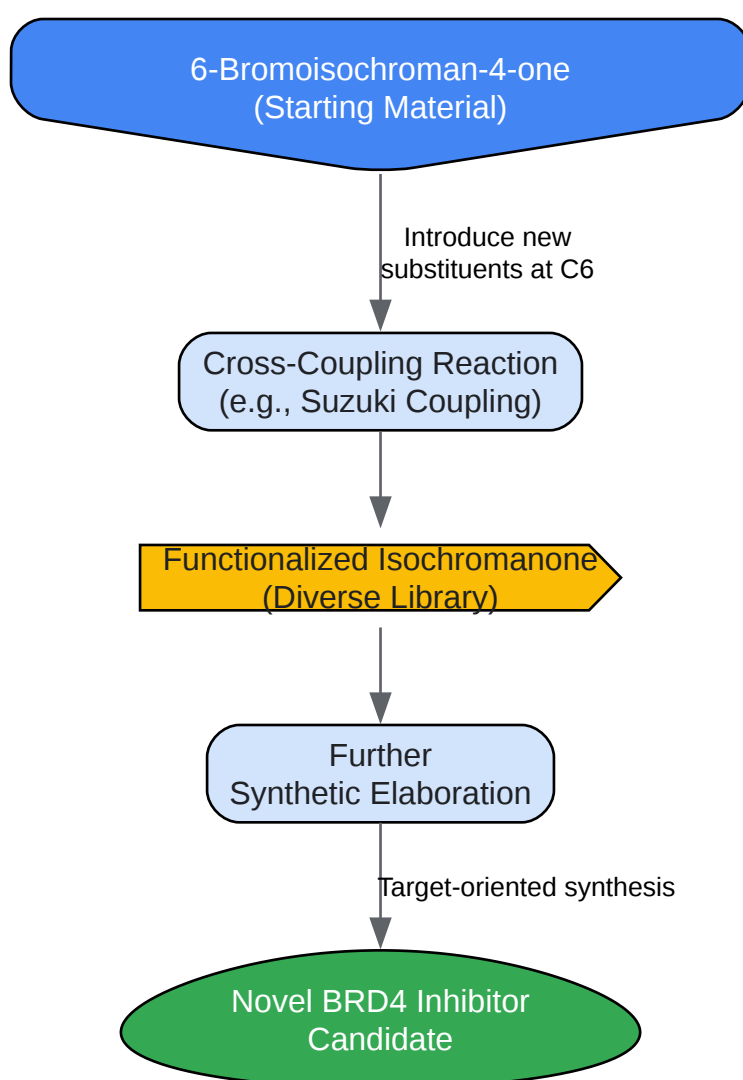
## Core Transformation: Reduction to 6-Bromoisochroman-4-ol

A common and straightforward transformation is the reduction of the ketone at the 4-position to a secondary alcohol. This reaction introduces a new stereocenter and a hydroxyl group that can be used for further derivatization.

- Reaction: The reduction is typically achieved with high yield using a mild reducing agent like sodium borohydride ( $\text{NaBH}_4$ ) in an alcoholic solvent.<sup>[15]</sup>
- Protocol:
  - Dissolve **6-Bromoisochroman-4-one** in absolute ethanol at  $0^\circ\text{C}$ .
  - Add a solution of sodium borohydride in ice-cold water dropwise.
  - Stir the mixture at room temperature for approximately 2 hours.
  - Perform an aqueous workup to isolate the product, 6-Bromoisochroman-4-ol, which is often obtained as a white solid in high yield (~95%).<sup>[15]</sup>

## Role as a Precursor in Targeted Drug Development

The chromen-4-one scaffold, of which isochromanone is a close relative, has been identified as a promising core for developing inhibitors of epigenetic targets. Specifically, BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, is a high-priority target in oncology and inflammation research.[3][16] Inhibitors often feature a heterocyclic core that interacts with key residues in the BRD4 binding pocket. **6-Bromoisochroman-4-one** provides an ideal starting point for synthesizing such inhibitors via scaffold hopping and derivatization strategies.[2]



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Caption: Role of **6-Bromoisochroman-4-one** in a drug discovery workflow.

## Conclusion

**6-Bromoisochroman-4-one** is more than a simple chemical reagent; it is a strategic asset for research and development teams engaged in medicinal chemistry. Its commercial availability from multiple suppliers provides a stable supply chain, while its well-defined chemical properties allow for its reliable use in complex synthetic pathways. The ability to leverage its bromine functionality for advanced molecular construction, particularly in the pursuit of novel therapeutics targeting epigenetic pathways, underscores its importance. By implementing rigorous quality control measures and adhering to safe handling protocols, researchers can effectively harness the potential of this versatile building block to accelerate the discovery of next-generation pharmaceuticals.

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